![molecular formula C23H26N6O2S B607802 1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide CAS No. 1415925-18-6](/img/structure/B607802.png)

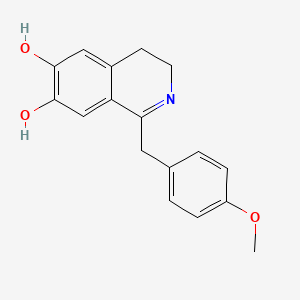

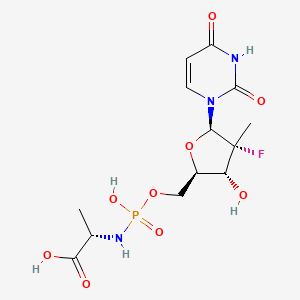

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide

説明

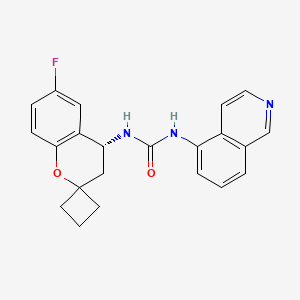

“1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide” is a chemical compound with the molecular formula C23H26N6O2S . It is also known by the synonyms GSK2795039 and GSK-2795039 . The compound has a molecular weight of 450.6 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring attached to a pyrrolopyridine ring and an indole ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26)" .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 691.5±65.0 °C at 760 mmHg, and a flash point of 372.0±34.3 °C . It has 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 freely rotating bonds . The compound’s polar surface area is 93 Ų, and its molar refractivity is 125.8±0.5 cm³ .科学的研究の応用

Application in Urology: Improving Bladder Dysfunction in Cyclophosphamide-Induced Cystitis

Scientific Field

This research falls under the field of Urology .

Summary of the Application

GSK2795039 has been used in research to improve bladder dysfunction in mice induced by cyclophosphamide (CYP), a condition that serves as a model for studying Interstitial cystitis/bladder pain syndrome (IC/BPS), a chronic inflammatory disease .

Methods of Application or Experimental Procedures

The study used GSK2795039 to inhibit NADPH oxidase (NOX2), an enzyme implicated in the overproduction of reactive oxygen species (ROS), which is believed to play a key role in cystitis. The compound was administered intraperitoneally (ip) at a dosage of 5 mg/Kg, three times in a 24-hour period .

Results or Outcomes

The results showed that treatment with GSK2795039 improved the dysfunctional voiding behavior induced by CYP. It reduced bladder edema and inflammation, preserved the urothelial barrier integrity and tight junction occludin expression, and inhibited the characteristic vesical pain and bladder superoxide anion generation .

Application in Immunology: Reduction of Inflammation in Acute Pancreatitis

Scientific Field

This research falls under the field of Immunology .

Summary of the Application

GSK2795039 has been used in research to reduce inflammation in a mouse model of acute pancreatitis . Acute pancreatitis is a sudden inflammation of the pancreas that can have severe complications and high mortality despite treatment .

Methods of Application or Experimental Procedures

In this study, GSK2795039 was used to inhibit NADPH oxidase (NOX2), an enzyme implicated in the overproduction of reactive oxygen species (ROS), which is believed to play a key role in inflammation . The compound was administered systemically in mice .

Results or Outcomes

The results showed that systemic administration of GSK2795039 in mice reduced the levels of serum amylase triggered by the injection of cerulein, a peptide that can induce acute pancreatitis . This suggests that GSK2795039 may have potential therapeutic effects in the treatment of acute pancreatitis .

Application in Inflammation Research: Reduction of Inflammation in Paw Edema

Scientific Field

This research falls under the field of Inflammation Research .

特性

IUPAC Name |

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWVTCZKCXPKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)